molecular formula C8H6FNO3 B2579558 methyl3-fluoro-4-formylpyridine-2-carboxylate CAS No. 2248374-85-6

methyl3-fluoro-4-formylpyridine-2-carboxylate

Cat. No.: B2579558
CAS No.: 2248374-85-6
M. Wt: 183.138
InChI Key: QVSHRLIJMMVLDB-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a formyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-4-formylpyridine-2-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with methyl 3-nitropyridine-4-carboxylate, which undergoes nucleophilic substitution with a fluoride anion to replace the nitro group with a fluorine atom . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-formylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Methyl 3-fluoro-4-carboxypyridine-2-carboxylate.

    Reduction: Methyl 3-fluoro-4-hydroxymethylpyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-4-formylpyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoropyridine-4-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

    Methyl 2-fluoropyridine-4-carboxylate: Similar structure but with the fluorine atom in a different position, leading to distinct chemical properties.

Uniqueness

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is unique due to the combination of the fluorine atom and the formyl group on the pyridine ring.

Properties

IUPAC Name

methyl 3-fluoro-4-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSHRLIJMMVLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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